molecular formula C13H10ClN3O B11661643 N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11661643
M. Wt: 259.69 g/mol
InChI Key: FBPWBCALMOELRP-LZYBPNLTSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. These compounds are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 3-chlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its biological activity .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+

InChI Key

FBPWBCALMOELRP-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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